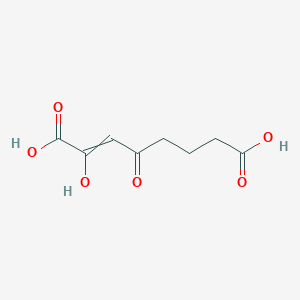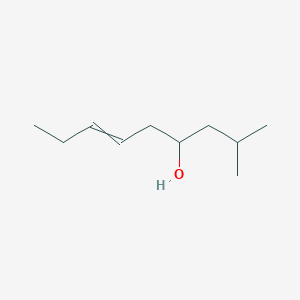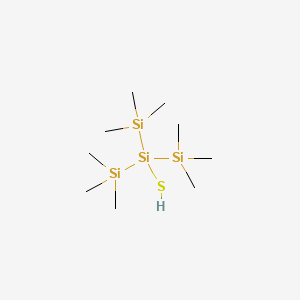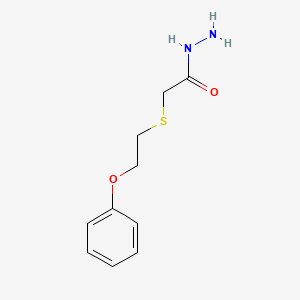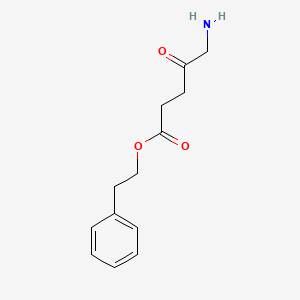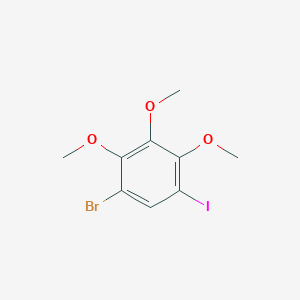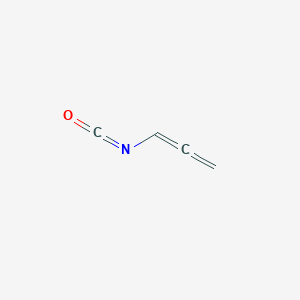
1-Isocyanatopropadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanatopropadiene is an organic compound with the molecular formula C₄H₅NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-N=C=O). This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1-Isocyanatopropadiene undergoes various chemical reactions, including:
Nucleophilic Addition: It reacts with nucleophiles such as alcohols, amines, and water.
Polymerization: When treated with compounds containing multiple hydroxyl groups, such as diols or polyols, it forms polyurethanes.
Hydrolysis: It reacts with water to produce carbon dioxide and the corresponding amine.
Wissenschaftliche Forschungsanwendungen
1-Isocyanatopropadiene has several applications in scientific research:
Polyurethane Synthesis: It is extensively used in the production of polyurethanes, which are versatile polymers used in foams, coatings, adhesives, and insulation.
Multicomponent Reactions: It is used in multicomponent reactions to construct heterocycles, which are valuable in medicinal chemistry and materials science.
Green Chemistry: Research is ongoing to develop bio-based isocyanates from renewable resources to reduce environmental impact.
Wirkmechanismus
The reactivity of 1-Isocyanatopropadiene is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of various products. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by the formation of a tetrahedral intermediate, which then collapses to form the final product .
Vergleich Mit ähnlichen Verbindungen
1-Isocyanatopropadiene can be compared with other isocyanates such as:
Phenyl Isocyanate: Unlike this compound, phenyl isocyanate has an aromatic ring, which influences its reactivity and applications.
Methyl Isocyanate: This compound is simpler and more volatile, making it useful in different industrial applications but also more hazardous.
Hexamethylene Diisocyanate: This aliphatic diisocyanate is used in the production of non-yellowing polyurethanes.
This compound is unique due to its specific structure, which allows for distinct reactivity patterns and applications in organic synthesis.
Eigenschaften
CAS-Nummer |
141461-91-8 |
|---|---|
Molekularformel |
C4H3NO |
Molekulargewicht |
81.07 g/mol |
InChI |
InChI=1S/C4H3NO/c1-2-3-5-4-6/h3H,1H2 |
InChI-Schlüssel |
VNUDUUKNESCUDA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


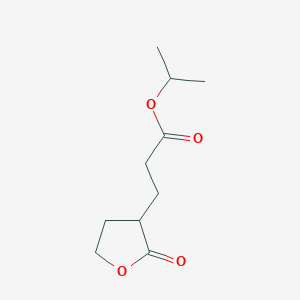
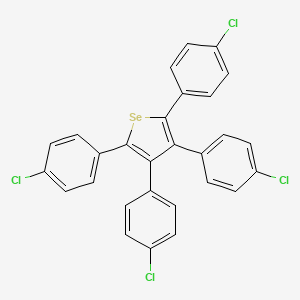
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
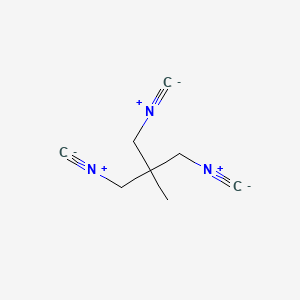
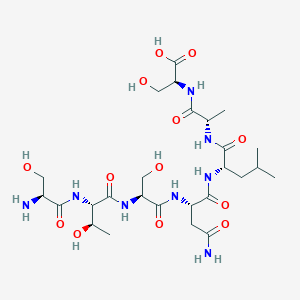
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
